molecular formula C16H15N3O3S B2686824 N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(o-tolyloxy)acetamide CAS No. 1796969-67-9

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(o-tolyloxy)acetamide

Cat. No.: B2686824
CAS No.: 1796969-67-9
M. Wt: 329.37
InChI Key: JUYOBKJXHVQTGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(o-tolyloxy)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the acetamide moiety: The final step involves the acylation of the intermediate compound with an acetamide derivative, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(o-tolyloxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(o-tolyloxy)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: The unique electronic properties of the oxadiazole and thiophene rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for the development of new chemical entities.

Mechanism of Action

The mechanism of action of N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(o-tolyloxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(o-tolyloxy)acetamide can be compared with other compounds that contain similar functional groups:

    Oxadiazole Derivatives: Compounds like 3,5-dimethyl-1,2,4-oxadiazole share the oxadiazole ring but differ in their substitution patterns and overall structure.

    Thiophene Derivatives: Compounds such as 2-acetylthiophene contain the thiophene ring but lack the oxadiazole and acetamide moieties.

    Acetamide Derivatives: N-phenylacetamide is an example of a compound with the acetamide group but without the oxadiazole and thiophene rings.

The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-5-3-4-6-13(10)21-9-14(20)18-12-7-8-23-15(12)16-17-11(2)19-22-16/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYOBKJXHVQTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(SC=C2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.